molecular formula C9H10INO2 B13316368 3-Iodo-4-(oxetan-3-yloxy)aniline

3-Iodo-4-(oxetan-3-yloxy)aniline

Cat. No.: B13316368
M. Wt: 291.09 g/mol
InChI Key: DNOAIMGYOMXXRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-4-(oxetan-3-yloxy)aniline is a halogenated aniline derivative featuring an iodine substituent at the 3-position and an oxetane ether group at the 4-position of the aromatic ring. Its molecular formula is C₉H₁₀INO₂, with a calculated molecular weight of 291.09 g/mol (derived from structural analogs ). This compound is synthesized via nucleophilic substitution or palladium-catalyzed reactions, leveraging the reactivity of its substituents.

Properties

Molecular Formula

C9H10INO2

Molecular Weight

291.09 g/mol

IUPAC Name

3-iodo-4-(oxetan-3-yloxy)aniline

InChI

InChI=1S/C9H10INO2/c10-8-3-6(11)1-2-9(8)13-7-4-12-5-7/h1-3,7H,4-5,11H2

InChI Key

DNOAIMGYOMXXRF-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)OC2=C(C=C(C=C2)N)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-(oxetan-3-yloxy)aniline typically involves the iodination of aniline derivatives followed by the introduction of the oxetane ring. One common method starts with the iodination of aniline to produce p-iodoaniline. This is achieved by reacting aniline with iodine in the presence of sodium bicarbonate and water at low temperatures . The resulting p-iodoaniline is then subjected to further reactions to introduce the oxetane ring, often through cyclization reactions involving epoxides or other suitable precursors .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-4-(oxetan-3-yloxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while reduction reactions can produce deiodinated aniline derivatives .

Scientific Research Applications

3-Iodo-4-(oxetan-3-yloxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Iodo-4-(oxetan-3-yloxy)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Molecular Features

Compound Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Structural Notes
3-Iodo-4-(oxetan-3-yloxy)aniline C₉H₁₀INO₂ 291.09 I (C3), oxetane-O- (C4) High ring strain from oxetane
4-Iodo-3-(trifluoromethyl)aniline C₇H₅F₃IN 301.03 I (C4), CF₃ (C3) Electron-deficient aromatic ring
3-(Oxan-4-yl)aniline C₁₁H₁₅NO 177.25 Oxane (C3) 6-membered ether ring; low strain
4-Hexyloxyaniline C₁₂H₁₉NO 193.28 Hexyloxy (C4) Lipophilic alkoxy chain
4-Iodoaniline C₆H₆IN 219.02 I (C4) Simple halogenated aniline

Reactivity and Functionalization

  • This compound : The iodine atom enables metal-catalyzed cross-coupling (e.g., Suzuki or Ullmann reactions), while the oxetane’s strain (~25 kcal/mol) facilitates ring-opening reactions under acidic/basic conditions .
  • 4-Iodo-3-(trifluoromethyl)aniline : The CF₃ group strongly withdraws electrons, making the iodine less reactive in SNAr but suitable for halogen-exchange reactions .
  • 3-(Oxan-4-yl)aniline : The stable oxane ether lacks strain, favoring electrophilic substitution over ring-opening .
  • 4-Hexyloxyaniline: The long alkoxy chain enhances solubility in non-polar media, ideal for polymer or liquid crystal synthesis .

Physicochemical Properties

  • Polarity : The oxetane group in the target compound increases polarity compared to hexyloxy derivatives but reduces it relative to nitroanilines (e.g., 4-nitroaniline, ).
  • Solubility : Oxetane’s polarity improves aqueous solubility compared to 4-hexyloxyaniline, which is highly lipophilic .
  • Stability : The oxetane ring’s strain may lead to hydrolytic instability under harsh conditions, unlike the robust oxane analog .

Biological Activity

3-Iodo-4-(oxetan-3-yloxy)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C10H10I NO2
  • Molecular Weight : 285.1 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is hypothesized to involve interactions with various cellular targets, particularly in the context of cancer therapy. The compound may exert its effects through:

  • Inhibition of Cell Proliferation : Studies have shown that similar compounds can inhibit the proliferation of cancer cells by disrupting microtubule dynamics, leading to cell cycle arrest.
  • Induction of Apoptosis : Compounds with structural similarities have been reported to trigger apoptotic pathways in cancer cells, enhancing their therapeutic potential.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the aniline and oxetane moieties. Research indicates that:

  • Iodine Substitution : The presence of iodine enhances lipophilicity and may improve binding affinity to biological targets.
  • Oxetane Ring : The oxetane moiety contributes to the stability and bioavailability of the compound, potentially affecting its pharmacokinetic properties.

Biological Activity Data

Several studies have evaluated the biological activity of compounds related to this compound. Below is a summary table of findings:

StudyCell LineConcentration (µM)Effect ObservedMechanism
HL-6010Increased CD11b expressionDifferentiation
THP-110Reduced cell viabilityApoptosis
OCI-AML310Morphological changes consistent with differentiationCell cycle arrest

Case Studies

  • Differentiation Induction in Acute Myeloid Leukemia (AML) :
    In a study examining various compounds for their ability to induce differentiation in AML cells, this compound demonstrated significant upregulation of CD11b expression in multiple cell lines, indicating its potential as a differentiating agent in leukemia treatment .
  • Tumor Growth Inhibition :
    In xenograft models, compounds structurally similar to this compound showed promising results in inhibiting tumor growth, suggesting that this compound could be further explored for its anticancer properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.